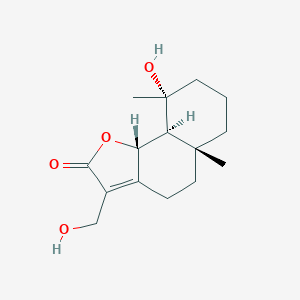
Arbusclin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arbusclin D is a compound that has been of interest to the scientific community due to its potential therapeutic applications. The compound has been synthesized using a variety of methods and has shown promising results in scientific research studies. In
Wirkmechanismus
Arbusclin D exerts its therapeutic effects by targeting various molecular pathways in the body. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It also activates various signaling pathways that promote cell survival and growth.
Biochemische Und Physiologische Effekte
Arbusclin D has been found to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell death. It has also been found to promote cell survival and growth, and to improve metabolic function.
Vorteile Und Einschränkungen Für Laborexperimente
Arbusclin D has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, the compound is relatively expensive and can be difficult to synthesize. It also requires careful handling and storage to maintain its stability and activity.
Zukünftige Richtungen
There are several future directions for research on Arbusclin D. One area of interest is the compound's potential use in treating cancer. Arbusclin D has been found to have anti-cancer properties, and further research is needed to determine its efficacy in treating different types of cancer. Another area of interest is the compound's potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to determine the optimal dosage and administration of Arbusclin D for therapeutic use.
Conclusion:
Arbusclin D is a compound that has shown promising results in scientific research studies. The compound has anti-inflammatory, antioxidant, and anti-cancer properties, and has potential therapeutic applications for a variety of diseases. Further research is needed to fully understand the compound's mechanism of action and to determine its efficacy in treating different diseases.
Wissenschaftliche Forschungsanwendungen
Arbusclin D has been the subject of numerous scientific research studies due to its potential therapeutic applications. The compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating cardiovascular diseases, neurological disorders, and metabolic disorders.
Eigenschaften
CAS-Nummer |
145613-48-5 |
|---|---|
Produktname |
Arbusclin D |
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(5aR,9R,9aS,9bR)-9-hydroxy-3-(hydroxymethyl)-5a,9-dimethyl-5,6,7,8,9a,9b-hexahydro-4H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-14-5-3-6-15(2,18)12(14)11-9(4-7-14)10(8-16)13(17)19-11/h11-12,16,18H,3-8H2,1-2H3/t11-,12+,14+,15+/m0/s1 |
InChI-Schlüssel |
VHSOLPPARHTCAY-CTHBEMJXSA-N |
Isomerische SMILES |
C[C@]12CCC[C@@]([C@@H]1[C@@H]3C(=C(C(=O)O3)CO)CC2)(C)O |
SMILES |
CC12CCCC(C1C3C(=C(C(=O)O3)CO)CC2)(C)O |
Kanonische SMILES |
CC12CCCC(C1C3C(=C(C(=O)O3)CO)CC2)(C)O |
Synonyme |
(+)-4-epi-arbusclin D 4-epi-arbusclin D 4alpha,12-dihydroxy-eudesm-7(11)-eno-13,6alpha-lactone 4beta,12-dihydroxyeudesm-7(11)-eno-13,6alpha-lactone arbusclin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



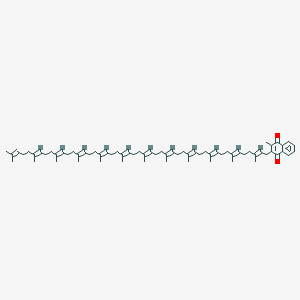
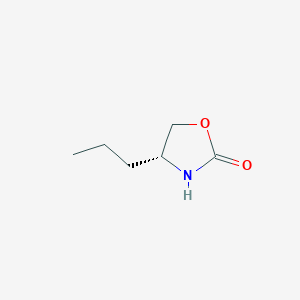
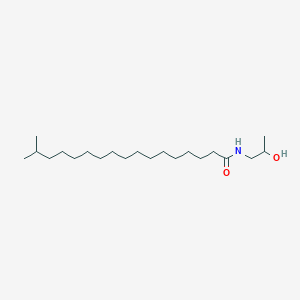
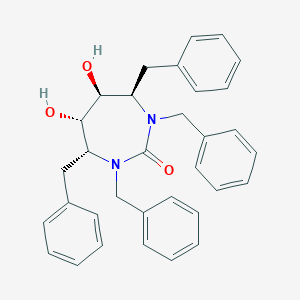
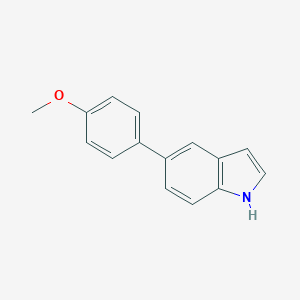
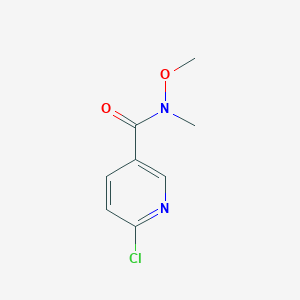
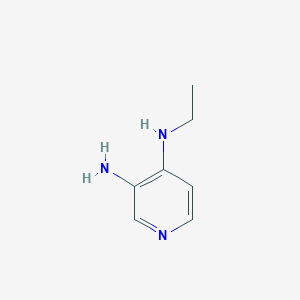

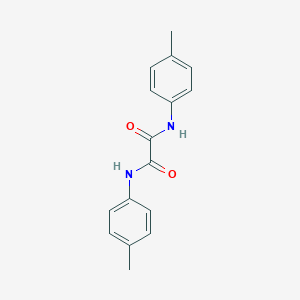
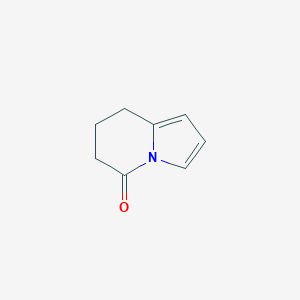
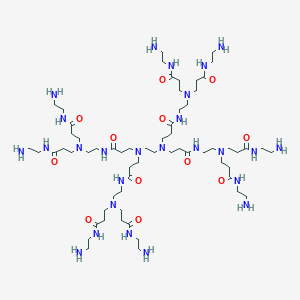
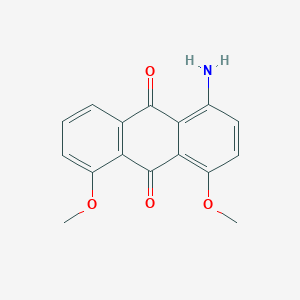
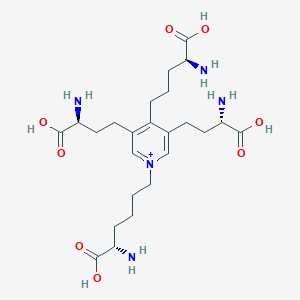
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)